1-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one 1-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
Brand Name: Vulcanchem
CAS No.: 2640969-03-3
VCID: VC11831285
InChI: InChI=1S/C16H18N8O/c1-21-8-6-17-15(16(21)25)23-11-9-22(10-12-23)13-3-4-14(20-19-13)24-7-2-5-18-24/h2-8H,9-12H2,1H3
SMILES: CN1C=CN=C(C1=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Molecular Formula: C16H18N8O
Molecular Weight: 338.37 g/mol

1-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

CAS No.: 2640969-03-3

Cat. No.: VC11831285

Molecular Formula: C16H18N8O

Molecular Weight: 338.37 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one - 2640969-03-3

Specification

CAS No. 2640969-03-3
Molecular Formula C16H18N8O
Molecular Weight 338.37 g/mol
IUPAC Name 1-methyl-3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrazin-2-one
Standard InChI InChI=1S/C16H18N8O/c1-21-8-6-17-15(16(21)25)23-11-9-22(10-12-23)13-3-4-14(20-19-13)24-7-2-5-18-24/h2-8H,9-12H2,1H3
Standard InChI Key YLEFIHCIEXPETA-UHFFFAOYSA-N
SMILES CN1C=CN=C(C1=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Canonical SMILES CN1C=CN=C(C1=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4

Introduction

Synthesis Pathways

The synthesis of this compound likely involves:

  • Pyrazole Functionalization: Starting with a substituted pyrazole derivative, functional groups are introduced at specific positions to avoid regioisomer formation.

  • Pyridazine Coupling: The pyridazine ring is synthesized via cyclization reactions involving hydrazine derivatives and diketones.

  • Piperazine Integration: Piperazine derivatives are coupled through nucleophilic substitution or reductive amination to form the final scaffold.

This multi-step synthesis requires precise control to ensure high yields and purity.

Enzyme Inhibition

Compounds containing pyrazole and pyridazine motifs are known inhibitors of enzymes such as:

  • Dihydroorotate dehydrogenase (DHODH): Critical in pyrimidine biosynthesis .

  • Kinases (e.g., VEGFR-2, c-Met): Implicated in cancer cell proliferation .

Antiviral Potential

Pyrazole-containing compounds have shown promise in inhibiting viral replication by targeting cellular enzymes critical for viral survival .

Drug Design

The compound's structure suggests potential as a lead molecule for:

  • Anticancer Agents: Targeting angiogenesis-related pathways (e.g., VEGFR).

  • Antiviral Drugs: Inhibiting viral replication enzymes.

Challenges:

  • Synthetic Complexity: Multi-step synthesis requires optimization for scalability.

  • Toxicity Profiles: Comprehensive studies on cytotoxicity and off-target effects are needed.

Future Directions:

  • Exploring derivatives with improved potency and selectivity.

  • Investigating combination therapies using this compound as a kinase inhibitor.

This compound represents a promising candidate for further research in drug discovery due to its unique structural features and potential biological activities.

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